(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Kinetic Resolution Biocatalysis Chiral Synthesis

Secure your supply of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 252990-05-9). This enantiopure (R)-isomer is crucial for synthesizing selective NMDA receptor antagonists like (R)-CPP analogs, where the (R)-stereochemistry confers a 50-fold subunit selectivity advantage. The orthogonal Boc and methyl ester groups enable precise, sequential derivatization for efficient building of HIV protease inhibitor scaffolds and chiral libraries, eliminating costly downstream resolutions.

Molecular Formula C11H20N2O4
Molecular Weight 244.29 g/mol
CAS No. 252990-05-9
Cat. No. B1588682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester
CAS252990-05-9
Molecular FormulaC11H20N2O4
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(=O)OC
InChIInChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1
InChIKeyBRXKHIPPSTYCKO-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 252990-05-9): A Chiral Piperazine Building Block for Asymmetric Synthesis and Drug Discovery


(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 252990-05-9) is an orthogonally protected, enantiopure piperazine derivative belonging to the class of chiral nonproteinogenic amino acid esters. Its structure incorporates a Boc-protected N1 nitrogen and a methyl ester at the C2 carboxylic acid position, providing distinct reactive handles for selective synthetic elaboration. Piperazine-2-carboxylic acid derivatives constitute conformationally restricted scaffolds widely employed in medicinal chemistry programs, notably as key intermediates in the synthesis of NMDA receptor antagonists [1] and HIV protease inhibitors [2].

Why (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester Cannot Be Replaced by Racemic or (S)-Enantiomer Analogs in Chiral Synthesis


Substitution with the racemic mixture (rac-N-Boc-piperazine-2-carboxylic acid methyl ester) or the (S)-enantiomer (CAS 796096-64-5) introduces profound differences in downstream synthetic outcomes and biological activity. Piperazine-2-carboxylic acid is commercially available only in racemic form [1]. In enantioselective enzymatic kinetic resolution, the (R)- and (S)-enantiomers exhibit distinct N-acylation behaviors with Candida antarctica lipase A (CAL-A), with enantioselectivity values (E) exceeding 200 for the racemate, demonstrating that the enzyme discriminates sharply between the two enantiomers [2]. Furthermore, in NMDA receptor pharmacology, the (R)-stereochemistry is essential for antagonist activity; the (R)-4-(3-phosphonopropyl) piperazine-2-carboxylic acid ((R)-CPP) derivative exhibits a 50-fold difference in affinity between NR2A-containing and NR2D-containing NMDA receptors, whereas its shorter-chain homologues display markedly reduced subunit selectivity [3]. Simple substitution with non-enantiopure or incorrectly configured material therefore jeopardizes both synthetic efficiency and biological fidelity.

(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: Quantitative Comparative Evidence for Scientific Procurement Decisions


Enantioselective Enzymatic N-Acylation: (R)-Enantiomer vs. Racemic Mixture and (S)-Enantiomer

In kinetic resolution studies using Candida antarctica lipase A (CAL-A) with 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME), the racemic N-1-Boc-piperazine-2-carboxylic acid methyl ester (rac-2) exhibited highly enantioselective N-acylation with an enantiomeric ratio (E) of 200 [1]. This E value quantifies the enzyme's ability to discriminate between the (R)- and (S)-enantiomers, with higher E values indicating greater stereochemical preference. For comparison, the structurally related N-4-Boc derivative (rac-1) yielded E > 200 under identical conditions [1].

Kinetic Resolution Biocatalysis Chiral Synthesis

Aldehyde-Based Dynamic Kinetic Resolution Yield: (R)-N-1-Boc Derivative Performance

Under aldehyde-based dynamic kinetic resolution (DKR) conditions using vinyl butanoate in acetonitrile, rac-N-4-Boc-piperazine-2-carboxylic acid methyl ester (rac-1) achieved up to 75% isolated product yield with S-absolute configuration after 48 hours [1]. This DKR approach combines enzymatic resolution with in situ racemization of the unreacted enantiomer, enabling theoretical yields exceeding the 50% limit of classical kinetic resolution. While direct DKR data for the N-1-Boc derivative (the target compound) are not reported, the structural homology and comparable E values between rac-1 and rac-2 suggest similar DKR performance potential for the (R)-N-1-Boc scaffold.

Dynamic Kinetic Resolution Racemization Process Chemistry

NMDA Receptor Subunit Selectivity: (R)-Piperazine-2-carboxylic Acid Scaffold vs. Short-Chain Homologues

The (R)-piperazine-2-carboxylic acid core is a critical pharmacophoric element in competitive NMDA receptor antagonists. In recombinant NMDA receptors expressed in Xenopus oocytes, (R)-4-(3-phosphonopropyl) piperazine-2-carboxylic acid ((R)-CPP) exhibited a 50-fold difference in affinity between NR2A-containing and NR2D-containing receptor subtypes [1]. In contrast, the shorter-chain homologue 4-(phosphonomethyl) piperazine-2-carboxylic acid (PMPA) displayed only a 5-fold variation in affinity [1]. This 10-fold greater subunit selectivity is directly attributable to the (R)-piperazine-2-carboxylic acid scaffold's stereochemical and conformational properties.

NMDA Antagonist Receptor Pharmacology Structure-Activity Relationship

Chiral Purity Requirement for HIV Protease Inhibitor Synthesis

Optically active piperazine-2-carboxylic acid derivatives serve as essential intermediates in the preparation of HIV protease inhibitors, including indinavir [1]. A patented asymmetric hydrogenation process utilizes optically active rhodium, ruthenium, or iridium complexes to prepare piperazine-2-carboxylic acid derivatives with defined stereochemistry from 1,4,5,6-tetrahydropyrazine precursors [1]. While specific enantiomeric excess (ee) values for the target compound are not disclosed in the patent, the process is designed to produce optically active derivatives suitable for pharmaceutical active ingredient synthesis, implying high enantiopurity requirements (>95% ee typical for API intermediates). The commercial availability of (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester at ≥97% purity (GC) aligns with these pharmaceutical manufacturing standards.

HIV Protease Inhibitor Antiviral Asymmetric Hydrogenation

Optimal Research and Industrial Applications for (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 252990-05-9)


Enantioselective Synthesis of (R)-Configured Piperazine-Derived NMDA Receptor Antagonists

The (R)-piperazine-2-carboxylic acid scaffold confers a 50-fold NR2 subunit selectivity advantage over short-chain homologues in NMDA receptor pharmacology [1]. (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester provides a direct entry point for constructing (R)-CPP analogs and related competitive antagonists. The orthogonal Boc and methyl ester protecting groups enable sequential functionalization at N4 and C2 positions, respectively, without erosion of stereochemical integrity. This compound is therefore optimally suited for medicinal chemistry programs targeting subtype-selective NMDA antagonists for neurological disorders.

Synthesis of HIV Protease Inhibitor Intermediates via Asymmetric Hydrogenation

Optically active piperazine-2-carboxylic acid derivatives are established intermediates for HIV protease inhibitors such as indinavir [2]. The (R)-enantiomer of the N-Boc methyl ester serves as a chiral building block that can be incorporated into peptidomimetic scaffolds. The Boc protection permits subsequent deprotection and N-acylation or N-alkylation steps required for constructing the protease inhibitor pharmacophore. Procurement of this enantiopure starting material eliminates the need for costly chiral resolution steps in downstream synthesis.

CAL-A-Catalyzed Kinetic and Dynamic Kinetic Resolution Process Development

The high enantioselectivity (E ≥ 200) demonstrated for CAL-A-catalyzed N-acylation of N-Boc-piperazine-2-carboxylic acid methyl esters [3] positions the racemic form of this compound as an ideal substrate for developing scalable enzymatic resolution processes. The (R)-enantiomer can serve as an analytical standard for monitoring resolution progress via chiral HPLC, or as a starting material for DKR optimization studies where in situ racemization enables theoretical yields approaching 100%.

Orthogonal Protection Strategy for Diversified Piperazine Library Synthesis

The orthogonal Boc (acid-labile) and methyl ester (base-labile) protecting groups in (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester enable sequential, chemoselective derivatization without cross-reactivity [4]. This property is essential for constructing differentially protected piperazine libraries for high-throughput screening. The compound serves as a versatile scaffold for introducing diverse substituents at N4 (via Boc deprotection and subsequent functionalization) while preserving the C2 ester for later amidation or reduction to the hydroxymethyl derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.